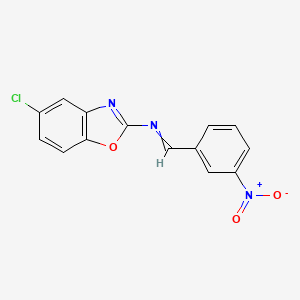
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine is a synthetic organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Formation of Methanimine: The methanimine linkage is formed by the condensation of the benzoxazole derivative with a nitro-substituted benzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The methanimine linkage can participate in condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-aminophenyl)methanimine.
Substitution: Formation of various substituted benzoxazole derivatives.
Condensation: Formation of Schiff bases or other condensation products.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes and receptors, modulating their activity. The presence of the nitro group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenylmethanimine: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(5-Bromo-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine: The bromo group may impart different chemical properties compared to the chloro group.
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-nitrophenyl)methanimine: The position of the nitro group on the phenyl ring may affect the compound’s reactivity and biological activity.
Uniqueness
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine is unique due to the specific combination of functional groups and their positions on the benzoxazole and phenyl rings. This unique structure may result in distinct chemical reactivity and biological properties compared to similar compounds.
Propiedades
Número CAS |
114424-80-5 |
|---|---|
Fórmula molecular |
C14H8ClN3O3 |
Peso molecular |
301.68 g/mol |
Nombre IUPAC |
N-(5-chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H8ClN3O3/c15-10-4-5-13-12(7-10)17-14(21-13)16-8-9-2-1-3-11(6-9)18(19)20/h1-8H |
Clave InChI |
CGOUTXROBYPCSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=NC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


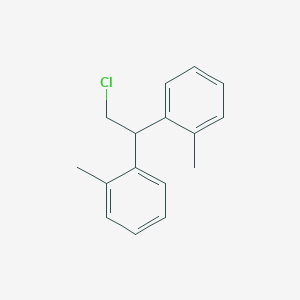
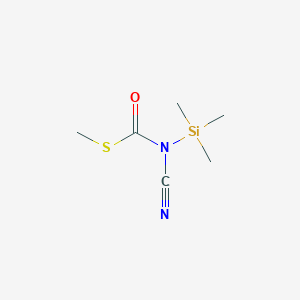
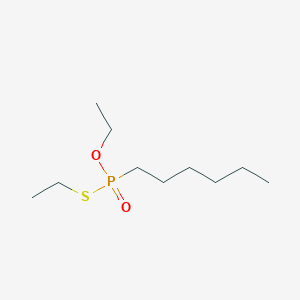

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)


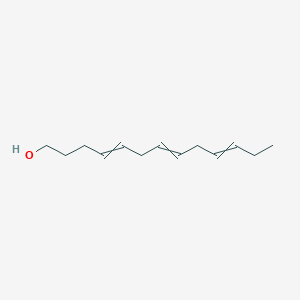

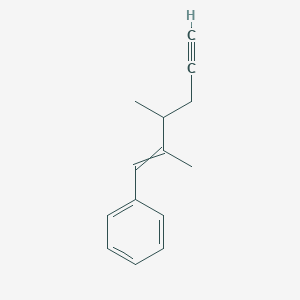


![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

